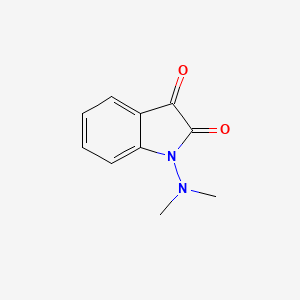

1-(dimethylamino)-1H-indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

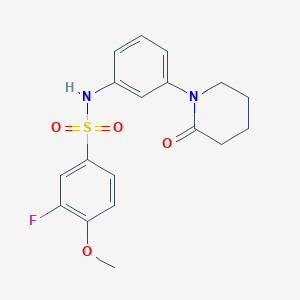

1-(Dimethylamino)-1H-indole-2,3-dione (1-DMAID) is a novel synthetic compound that has been widely used in various scientific research applications due to its unique properties. It is a heterocyclic compound that contains an indole ring, a dimethylamino group and a dione group. 1-DMAID is a colorless, odorless and crystalline solid that is soluble in polar solvents such as water, alcohol and ether. It is a versatile compound that has been used in a variety of scientific research applications, including the study of biochemical and physiological processes, drug delivery, and drug synthesis.

Wissenschaftliche Forschungsanwendungen

Synthetic Versatility and Biological Activities

1-(dimethylamino)-1H-indole-2,3-dione, as a derivative of isatin (1H-indole-2,3-dione), serves as a synthetically versatile substrate for the creation of a wide array of heterocyclic compounds, including indoles and quinolines. It has found applications in organic synthesis, contributing to the development of drugs through its transformation into various heterocyclic frameworks. Moreover, isatins have been detected in mammalian tissues, implicating their potential roles as biochemical process modulators. The exploration of isatin's biological and pharmacological properties highlights its significance in drug synthesis and the study of its function within biological systems (Garden & Pinto, 2001).

Interaction with Biochemical Systems

Research on indolo[2,3-b]quinoxaline derivatives, which share structural similarities with 1-(dimethylamino)-1H-indole-2,3-dione, has demonstrated their ability to intercalate with DNA duplexes, showcasing a mechanism of action that could be exploited in the design of antiviral and anticancer agents. Such studies indicate the potential of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in interacting with biological macromolecules and influencing biochemical pathways (Patel, Bergman, & Gräslund, 1991).

Antimicrobial Applications

Derivatives of 1H-indole-2,3-dione have been synthesized and tested for antimicrobial properties, demonstrating moderate inhibitory activity against fungi and bacteria. This suggests the potential of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in contributing to the development of new antimicrobial agents. Such research underscores the compound's relevance in addressing microbial resistance and the need for novel antimicrobial strategies (Ramadan, Rasheed, & Ashry, 2019).

Corrosion Inhibition

Investigations into the structure and applications of indole-2,3-dione derivatives have also identified their effectiveness as corrosion inhibitors, an application that bridges the gap between organic chemistry and materials science. The inclusion of functional groups capable of forming chelates with metal surfaces suggests the utility of 1-(dimethylamino)-1H-indole-2,3-dione derivatives in protecting metals from corrosion, thus extending their lifespan and utility in various industrial applications (Miao, 2014).

Eigenschaften

IUPAC Name |

1-(dimethylamino)indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-11(2)12-8-6-4-3-5-7(8)9(13)10(12)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIPTYIHWFELNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N1C2=CC=CC=C2C(=O)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(dimethylamino)-1H-indole-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2666108.png)

![2-[[1-(phenylmethyl)-3-indolyl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B2666116.png)

![N-(3,4-dichlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2666120.png)

![2,3,5,6-tetramethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2666122.png)

![5-Oxaspiro[3.5]nonane-8-carbonitrile](/img/structure/B2666123.png)

![8-(Butan-2-ylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2666127.png)

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide](/img/structure/B2666129.png)